molecular formula C13H13NO4S B2669500 Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate CAS No. 914349-68-1

Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate

Cat. No.: B2669500
CAS No.: 914349-68-1
M. Wt: 279.31
InChI Key: GONAOEMAHHPBCX-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate typically involves the reaction of 2-mercaptobenzoxazole with ethyl 4-chloro-3-oxobutanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzoxazole moiety is known to interact with various biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 4-(1,3-benzoxazol-2-ylthio)-3-oxobutanoate can be compared with other benzoxazole derivatives such as:

  • Ethyl 4-({4-[(1,3-benzoxazol-2-ylthio)methyl]benzoyl}amino)benzoate
  • Ethyl 4-{[2-(1,3-benzoxazol-2-ylthio)acetyl]amino}benzoate

These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activities

Properties

IUPAC Name

ethyl 4-(1,3-benzoxazol-2-ylsulfanyl)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-2-17-12(16)7-9(15)8-19-13-14-10-5-3-4-6-11(10)18-13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONAOEMAHHPBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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